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D-Glucuronal 3,4-Diacetate Methyl Ester

Cat. No.: B1146435
CAS No.: 34296-99-6
M. Wt: 258.22
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Description

Contextual Significance within Carbohydrate Chemistry and Glucuronides

Within the vast landscape of carbohydrate chemistry, D-glucuronal 3,4-diacetate methyl ester is recognized as a key intermediate for the synthesis of glucuronides. Glucuronidation is a major pathway for the metabolism of a wide array of substances, including drugs, xenobiotics, and endogenous compounds, rendering them more water-soluble and facilitating their excretion. nih.gov The chemical synthesis of these glucuronide metabolites is crucial for toxicological studies and for understanding their biological activities. glentham.com

The structure of this compound, which is a glycal derivative of glucuronic acid, makes it an important precursor. Glycals are cyclic enol ethers derived from monosaccharides and are highly valued for their reactivity in electrophilic additions and as glycosyl donors. The diacetate and methyl ester functionalities on the D-glucuronal core provide a strategic combination of protection and reactivity, allowing for selective chemical transformations at other positions of the sugar ring. This strategic protection is fundamental in the controlled and stereoselective synthesis of complex oligosaccharides and glycoconjugates.

The general synthetic approach often involves the use of protected glucuronic acid donors, such as those with acetyl groups, to form glycosidic bonds with various aglycones. nih.govnih.gov The resulting protected glucuronide can then be deprotected to yield the final target molecule. The efficiency and stereoselectivity of these glycosylation reactions are paramount, and the choice of the glycosyl donor is a critical factor.

Historical Perspectives on Glucuronal and Glycal Derivatives

The development of synthetic methods for carbohydrates has a rich history, with the Koenigs-Knorr reaction, first reported in 1901, being a cornerstone for the formation of glycosidic bonds. This reaction traditionally utilizes glycosyl halides as donors. Over the decades, numerous modifications and new types of glycosyl donors have been developed to improve yields, stereoselectivity, and substrate scope.

The use of acetylated sugar derivatives as glycosyl donors has been a common strategy. For instance, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate is a commercially available starting material that can be converted into more reactive glycosyl donors, such as glycosyl bromides. synthose.com These acetylated donors have been instrumental in the synthesis of a wide range of glucuronides. nih.gov

Glycals, first synthesized by Emil Fischer in 1913, have also played a pivotal role in the evolution of carbohydrate synthesis. Their unique reactivity has been exploited in various transformations, including the Ferrier rearrangement and as precursors for 2-deoxy sugars. The combination of the glycal structure with the functionalities of glucuronic acid, as seen in this compound, represents a convergence of these historical synthetic strategies, providing a modern and versatile tool for chemists.

Overview of Current Research Trajectories for this compound

Current research involving this compound and related compounds is largely focused on their application as building blocks in the synthesis of biologically active molecules. One significant area of research is the synthesis of drug metabolites for analytical and pharmacological studies. For example, the synthesis of glucuronides of flavonoids, such as quercetin (B1663063) derivatives, has been a subject of investigation to understand their metabolic fate and potential therapeutic effects. nih.gov In these syntheses, acetylated glucuronic acid donors are often employed. nih.gov

Furthermore, the development of more efficient and stereoselective glycosylation methods continues to be an active area of research. This includes the exploration of new activating reagents and catalytic systems that can enhance the reactivity of glycosyl donors like this compound. The goal is to achieve higher yields and better control over the stereochemical outcome of the glycosylation, which is often a challenging aspect of carbohydrate synthesis.

The unique reactivity of the glycal double bond in this compound also opens up possibilities for its use in the synthesis of modified carbohydrate structures with novel biological properties. Research in this direction could lead to the discovery of new therapeutic agents or probes for studying biological processes involving carbohydrates.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
CAS Number 34296-99-6 usbio.net
Molecular Formula C₁₁H₁₄O₇ usbio.net
Molecular Weight 258.22 g/mol usbio.net
Appearance Colorless Oil nih.gov
Solubility Chloroform, Dichloromethane, Ethyl Acetate (B1210297) nih.gov

Representative Spectroscopic Data

NucleusRepresentative Chemical Shift (ppm)CompoundSource
¹H NMR (CH₃-OAc) 2.33 - 2.43 (singlets)Quercetin pentaacetate nih.gov
¹³C NMR (C=O of OAc) 167.9 - 170.2Quercetin pentaacetate nih.gov
¹³C NMR (CH₃ of OAc) 20.7 - 21.3Quercetin pentaacetate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₁H₁₄O₇ B1146435 D-Glucuronal 3,4-Diacetate Methyl Ester CAS No. 34296-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4R,5R)-4-acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O8/c1-5(13)9(17)11(19-7(3)15)10(8(16)4-12)18-6(2)14/h4,8-11,16-17H,1-3H3/t8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGCKUDUZYWDTL-LMLFDSFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(C(C=O)O)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](C=O)O)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for D Glucuronal 3,4 Diacetate Methyl Ester

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach to D-Glucuronal 3,4-Diacetate Methyl Ester identifies D-glucuronic acid or its lactone form, D-glucuronolactone, as a readily available and practical starting material. The synthesis hinges on two primary transformations: the esterification of the carboxylic acid at the C-6 position to a methyl ester and the selective acetylation of the hydroxyl groups at the C-3 and C-4 positions.

Synthesis from D-Glucuronolactone

D-Glucuronolactone is a commercially available and convenient precursor for the synthesis of glucuronic acid derivatives. orgsyn.orgacs.org The initial step in the synthesis from this starting material is the opening of the lactone ring to form the methyl ester. This is typically achieved through methanolysis, where the lactone is treated with methanol. This reaction can be catalyzed by either an acid or a base. orgsyn.org For instance, stirring D-glucuronolactone in methanol with a catalytic amount of sodium hydroxide (B78521) can effectively yield the sodium salt of the methyl ester. orgsyn.org Subsequent neutralization and purification provide the methyl glucuronate intermediate.

Following the formation of the methyl ester, the next crucial step is the selective protection of the hydroxyl groups. To obtain the 3,4-diacetate, a series of protection and deprotection steps might be necessary, or reaction conditions can be optimized to favor acetylation at these specific positions. However, a more common route involves the full acetylation of all available hydroxyl groups, followed by selective deprotection if required.

Strategic Esterification and Acetylation Protocols

The esterification of D-glucuronic acid or its lactone is a fundamental step in the synthesis. As mentioned, methanolysis of D-glucuronolactone is a direct method to introduce the methyl ester at the C-6 position. orgsyn.orgresearchgate.net

Acetylation of the hydroxyl groups is typically accomplished using an acetylating agent such as acetic anhydride. orgsyn.orgorganic-chemistry.org This reaction is often carried out in the presence of a base like sodium acetate (B1210297) or a catalyst to facilitate the reaction. orgsyn.orgnih.gov The conditions of the acetylation reaction, including temperature and reaction time, can be controlled to influence the degree of acetylation. For a comprehensive acetylation, the reaction is often heated. orgsyn.org

To achieve the specific 3,4-diacetate substitution, chemists may employ protecting group strategies. This would involve protecting the hydroxyl groups at C-1 and C-2, followed by acetylation of the C-3 and C-4 hydroxyls, and finally, deprotection of C-1 and C-2. However, direct selective acetylation can sometimes be achieved by controlling the stoichiometry of the acetylating agent and the reaction conditions, although this can be challenging and may lead to a mixture of products. A more direct route to a diacetate, albeit on a different but related structure (D-glucal), involves acetylation which can be influenced by the existing functional groups.

Development of Optimized Synthetic Routes

To improve the efficiency and practicality of synthesizing this compound, researchers have focused on developing optimized routes that may include one-pot procedures and methods suitable for large-scale production.

Scalable Preparation Methods

For a synthetic method to be industrially viable, it must be scalable. This requires the use of cost-effective reagents, mild reaction conditions, and straightforward purification procedures. The synthesis of acetylated glucuronic acid derivatives has been performed on a large scale. orgsyn.org Key considerations for scalability include efficient heat management during acetylation, which is often exothermic, and the use of crystallization for purification to avoid chromatography, which can be cumbersome and expensive on a large scale. The choice of solvents and reagents that are safe and environmentally benign is also a critical factor in developing scalable preparation methods.

Chemical Transformations and Reactivity Profiles of D Glucuronal 3,4 Diacetate Methyl Ester

Reactions Involving the Glycal System

The endocyclic double bond between C1 and C2 in D-glucuronal 3,4-diacetate methyl ester, characteristic of a glycal, is the primary site of its reactivity. This electron-rich system is susceptible to electrophilic additions, which are fundamental to many glycosylation strategies.

The reaction of glycals with electrophilic reagents typically proceeds through the formation of a cyclic intermediate, followed by nucleophilic attack. For instance, the reaction of 3,4,6-tri-O-acetyl-D-glucal with electrophilic N-F fluorination reagents results in a mixture of 2-deoxy-2-fluoro-D-gluco- and -D-mannopyranose derivatives. researchgate.net The stereochemical outcome of these additions is influenced by the nature of the protecting groups on the sugar ring. While specific studies on this compound are not extensively documented, the general reactivity pattern of acetylated glycals suggests that it would undergo similar transformations.

These electrophilic addition reactions are crucial for the synthesis of 2-deoxy sugars and their derivatives, which are often of significant biological interest. The presence of the C5-methoxycarbonyl group in this compound is expected to influence the reactivity of the glycal system, potentially affecting the stereoselectivity of the addition reactions due to its electron-withdrawing nature.

Derivatization and Functional Group Manipulations

The presence of acetate (B1210297) and methyl ester functional groups in this compound allows for a range of derivatization and functional group manipulations, enabling its conversion into various other useful building blocks.

Modifications at Hydroxyl and Ester Positions

The acetyl groups at the C3 and C4 positions serve as protecting groups, which can be selectively removed to allow for further functionalization at these positions. Standard deacetylation conditions, such as treatment with a base like sodium methoxide (B1231860) in methanol, can be employed. However, the presence of the methyl ester at C5 must be considered, as it can also be susceptible to hydrolysis under basic conditions.

The methyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, using sodium hydroxide (B78521), followed by acidic workup. Alternatively, more specialized methods may be required to achieve selective hydrolysis without affecting the acetate groups. The resulting uronic acid can then be activated for coupling reactions or other transformations.

It is also possible to convert esters into other functional groups. For example, reduction of the methyl ester to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the glucuronal derivative back into a glucopyranose structure.

Reactions with Electrophiles and Nucleophiles

The oxygen atoms of the acetate and ester carbonyl groups, as well as the ring oxygen, possess lone pairs of electrons and can act as nucleophiles, particularly in the presence of strong electrophiles. youtube.com For instance, they can be protonated under acidic conditions, which can facilitate other reactions such as hydrolysis or rearrangements.

Conversely, the carbonyl carbons of the acetate and methyl ester groups are electrophilic and can be attacked by strong nucleophiles. youtube.com For example, treatment with an organometallic reagent like a Grignard reagent could potentially lead to the formation of a tertiary alcohol at the C5 position after subsequent workup.

The anomeric carbon (C1) in the glycal system is also a key site for reactions. While the double bond dominates the reactivity, under certain conditions, nucleophilic attack at C1 can occur, especially if the double bond is first activated by an electrophile. A notable example of reactivity at the anomeric position involves the use of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a glycosyl donor in the presence of a strong acid activator like bis(trifluoromethanesulfonyl)imide (Tf₂NH). jst.go.jp This reaction proceeds with high α-selectivity, demonstrating that even with deactivating acetyl groups, glycosylation can be achieved. jst.go.jp This suggests that this compound could potentially be converted into a glycosyl donor for the synthesis of α-glucuronides.

Formation of Complex Glycosyl Structures

This compound serves as a precursor for the synthesis of more complex glycosyl structures, including thio-linked oligosaccharides and molecules with altered ring structures.

Ring Expansions and Contractions

Ring expansions and contractions are powerful transformations in synthetic chemistry that can lead to novel carbohydrate scaffolds. wikipedia.org These reactions often proceed through carbocationic intermediates or rearrangements of specific functional groups.

Ring expansion reactions, on the other hand, can be used to synthesize seven-membered rings (septanoses) from pyranose precursors. These reactions often involve the formation of a cyclopropane (B1198618) ring fused to the pyranose, followed by a ring-opening expansion.

The specific influence of the diacetate and methyl ester functionalities on the propensity of the pyranose ring in this compound to undergo these rearrangements would require dedicated investigation.

Investigation of Stability and Degradation Pathways

The stability of this compound is a critical aspect influencing its storage, handling, and application in various chemical syntheses. The molecule possesses several reactive functional groups, primarily the acetate esters at the C3 and C4 positions and a methyl ester at the C1 position, which are susceptible to degradation under certain conditions. The primary degradation pathways for this compound are anticipated to be hydrolysis and acyl migration, processes well-documented for structurally related acyl glucuronides and other sugar esters. nih.govnih.govscilit.com

Hydrolysis

Hydrolysis represents a significant degradation pathway for this compound, leading to the cleavage of its ester linkages. This process can be catalyzed by both acids and bases. researchgate.netyoutube.com

Under acidic conditions, the ester bonds of the acetate and methyl groups can be hydrolyzed, although the glycosidic bond in related compounds is often more labile under such conditions. researchgate.net In the context of this compound, which is not a glycoside, the primary reaction would be the removal of the acetyl and methyl groups to yield D-Glucuronic acid.

Basic conditions, on the other hand, are known to readily promote the hydrolysis of ester bonds. researchgate.net The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester groups. This would lead to the formation of D-Glucuronic acid, methanol, and acetate ions. The hydrolysis of aspirin, another acetylated ester, is known to be rapid in alkaline solutions. wikipedia.org

Acyl Migration

Acyl migration is a common intramolecular rearrangement reaction in partially acylated polyols, including sugars. scilit.com In this compound, the acetyl groups at the C3 and C4 positions can migrate to the free hydroxyl group at the C2 position. This process is typically base-catalyzed and proceeds through a cyclic orthoester intermediate. researchgate.net

The migration of an acetyl group would result in a mixture of positional isomers, namely D-Glucuronal 2,4-Diacetate Methyl Ester and D-Glucuronal 2,3-Diacetate Methyl Ester. This isomerization is a significant consideration as the resulting compounds would have different chemical and physical properties. The rate and extent of acyl migration are dependent on factors such as the solvent, temperature, and pH. rsc.org Studies on other acetylated sugars have shown that the anomeric configuration and the relative orientation of hydroxyl groups significantly influence the rate of acyl migration. scilit.com

Predicted Degradation Products

Based on the established reactivity of related compounds, the degradation of this compound can be expected to yield a variety of products, depending on the reaction conditions.

Degradation PathwayConditionsPredicted Major Products
Hydrolysis Acidic (e.g., aq. HCl)D-Glucuronic acid, Acetic acid, Methanol
Basic (e.g., aq. NaOH)Sodium D-glucuronate, Sodium acetate, Methanol
Acyl Migration Mildly BasicD-Glucuronal 2,4-Diacetate Methyl Ester
D-Glucuronal 2,3-Diacetate Methyl Ester

Factors Influencing Stability

A summary of the key factors that are expected to influence the stability of this compound is presented below.

FactorInfluence on StabilityRationale
pH Less stable at acidic and basic pHAcid- and base-catalyzed hydrolysis of ester bonds.
Temperature Decreased stability with increasing temperatureIncreased reaction rates for hydrolysis and acyl migration.
Moisture Decreased stabilityWater is a reactant in the hydrolysis pathway. Similar to aspirin, it is expected to be gradually hydrolyzed in the presence of moisture. wikipedia.org
Solvent Dependent on solvent polarity and basicityPolar protic solvents may facilitate hydrolysis. Aprotic solvents would generally provide a more stable environment.

Structural Elucidation and Conformational Analysis of D Glucuronal 3,4 Diacetate Methyl Ester

Advanced Spectroscopic Characterization

Detailed spectroscopic data is fundamental for the unambiguous structural elucidation of a molecule. However, specific datasets for D-Glucuronal 3,4-Diacetate Methyl Ester are not present in the surveyed literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

No specific ¹H, ¹³C, or 2D-NMR spectroscopic data for this compound could be located in the performed searches. While studies on similar compounds, such as per-acetylated or differently substituted glucuronic acid esters, exist, a direct and precise data table for the title compound cannot be constructed. For comparison, the NMR data for a related compound, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, shows characteristic signals for the acetyl and methyl ester groups, but the chemical shifts of the ring protons and carbons would differ significantly from the 3,4-diacetate target molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

A specific mass spectrum or detailed fragmentation analysis for this compound was not found in the available literature. The expected molecular weight of this compound (formula: C₁₁H₁₄O₈) would be a key feature in its mass spectrum, but experimental data on its fragmentation pattern under various ionization conditions is required for full characterization.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data Interpretation

Similarly, no specific IR or UV-Vis spectra for this compound were identified. An IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl groups (C=O) of the acetate (B1210297) and methyl ester functionalities, as well as C-O stretching vibrations. A UV-Vis spectrum would likely not show significant absorption in the 200-800 nm range unless chromophoric protecting groups were present.

X-ray Crystallography for Solid-State Structure

The search for X-ray crystallographic data for this compound did not yield any results. Such a study, if available, would provide the most definitive evidence for the compound's three-dimensional structure in the solid state, including the precise stereochemistry and conformation of the pyranose ring and its substituents.

Conformational Dynamics and Equilibrium Studies

While general conformational principles of glucuronic acid and its derivatives are discussed in the literature, specific experimental studies on the conformational dynamics of this compound are absent.

Experimental Determination of Ring Conformation (e.g., Pyranose Ring)

Without ¹H NMR data, specifically the coupling constants between adjacent ring protons, an experimental determination of the predominant ring conformation (e.g., ⁴C₁ or ¹C₄ chair) for this compound cannot be made. Conformational studies on related glucuronic acid-containing molecules suggest that the ring conformation can be influenced by the nature and position of substituents, as well as by solvent effects.

Analysis of Anomeric and Stereoelectronic Effects (e.g., Vinylogous Anomeric Effect)

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. In pyranoid rings, the anomeric effect is a primary determinant of conformation, describing the preference of an electronegative substituent at the anomeric carbon (C1) for the axial position, despite the potential for greater steric hindrance. This phenomenon is attributed to a stabilizing hyperconjugation interaction between a lone pair of the endocyclic oxygen atom (O5) and the antibonding (σ*) orbital of the C1-substituent bond.

In the case of this compound, the structure is an unsaturated sugar (a glycal), where a double bond exists between C1 and C2. This introduces the possibility of a vinylogous anomeric effect . This effect is an extension of the classical anomeric effect, transmitted through a conjugated π-system. The delocalization of electrons across the C1=C2 double bond allows for an interaction between the p-orbital of the endocyclic oxygen and the π* antibonding orbital of the C=C bond. This stereoelectronic interaction can significantly influence the conformation of the pyranose ring, often reinforcing the conformational preferences established by other factors.

While direct experimental data on the vinylogous anomeric effect in this compound is not extensively documented in publicly available literature, the principles can be inferred from related systems. The effect generally stabilizes conformations where the lone pairs of the ring heteroatom can align favorably with the extended π-system.

Interplay of Steric and Electronic Factors Influencing Conformation

The final conformation of this compound is not determined by a single effect but by a delicate balance between stabilizing electronic interactions and destabilizing steric repulsions.

Steric Factors:

Bulky Substituents: The acetate groups at C3 and C4, and the methyl ester group at C5, are sterically demanding. In a chair conformation, these groups will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, which are highly destabilizing.

Ring Conformation: For related saturated compounds, such as methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate, X-ray diffraction and NMR analysis have confirmed a ⁴C₁ chair conformation. nih.gov In this conformation, the bulky substituents can reside in equatorial or pseudo-equatorial positions, minimizing steric strain. Similarly, the crystal structure of methyl 4-O-methyl-α-D-glucopyranuronate also shows an almost ideal ⁴C₁ conformation. researchgate.net It is highly probable that the unsaturated ring of this compound adopts a half-chair or skew-boat conformation, which is typical for glycal systems, to alleviate the strain from both the sp²-hybridized carbons and the bulky substituents.

Electronic Factors:

Neighboring Group Participation: In related glucuronidation reactions, the methoxycarbonyl group at C-6 has been shown to stabilize an oxonium intermediate through neighboring group participation, forcing the ring into a ¹C₄ conformation in the transition state. jst.go.jp While this reflects a reactive state, it underscores the powerful electronic influence of the C6 substituent on the pyranose ring's conformational flexibility.

Dipole-Dipole Interactions: The orientation of the polar acetyl and methyl ester groups can lead to intramolecular dipole-dipole interactions. The molecule will tend to adopt a conformation that minimizes the repulsion between these dipoles.

The resulting conformation is a compromise that maximizes stabilizing electronic effects while minimizing the energetic penalty of steric repulsions. Based on data from structurally similar compounds, the pyranoid ring is expected to maintain a conformation that keeps the large acetate and methyl ester groups in pseudo-equatorial orientations.

Below is a table summarizing the key structural and conformational data for related compounds, which informs the analysis of this compound.

CompoundMethodKey FindingReference
Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronateX-Ray Diffraction & NMRAdopts a ⁴C₁ conformation. nih.gov
Methyl (allyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronateX-Ray Diffraction & NMRAdopts a ⁴C₁ conformation. nih.gov
Methyl 4-O-methyl-α-D-glucopyranuronateSingle Crystal X-RayAdopts an almost ideal ⁴C₁ conformation. researchgate.net
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (in reaction)Reaction Intermediate StudyForms a ¹C₄ transition state. jst.go.jp

Computational and Theoretical Chemistry of D Glucuronal 3,4 Diacetate Methyl Ester

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of D-Glucuronal 3,4-Diacetate Methyl Ester at the atomic level. Density Functional Theory (DFT) is a commonly employed method for such investigations due to its balance of accuracy and computational cost. Specifically, the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), is a standard choice for optimizing the geometry of organic molecules.

The process begins with an initial guess of the molecular structure, which is then iteratively refined to find the lowest energy conformation, representing the most stable geometry. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the puckering of the pyranose ring and the orientation of the acetate (B1210297) and methyl ester substituents.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, which can be quantified through methods like Mulliken population analysis to assign partial charges to each atom. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are determined. The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

Table 1: Illustrative Optimized Geometric and Electronic Parameters for this compound (Calculated using DFT/B3LYP/6-31G(d,p))

ParameterValue
Selected Bond Lengths (Å)
C1-O51.432
C5-C61.525
C3-O(Ac)1.445
C4-O(Ac)1.448
C6=O1.210
Selected Bond Angles (°) **
O5-C1-C2111.5
C1-C2-C3110.8
C3-C4-C5109.7
Selected Dihedral Angles (°) **
H1-C1-C2-H2-60.5
O5-C5-C4-C355.2
Electronic Properties
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D

Conformational Energy Landscape Mapping

Computational methods can systematically explore these conformational possibilities. This is often done by performing a series of constrained geometry optimizations where specific dihedral angles are systematically varied. The energy of each resulting conformation is then calculated, allowing for the construction of a potential energy surface. The minima on this surface correspond to stable conformers. The relative energies of these conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution. For complex molecules, this process can be computationally intensive. glentham.com

Table 2: Illustrative Relative Energies of Key Conformers of this compound

ConformerPyranose Ring PuckerRelative Energy (kcal/mol)
1⁴C₁0.00
2¹C₄5.8
3Skew-Boat7.2

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for structure elucidation and validation. glentham.comintlab.org Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction using quantum chemical methods. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov

To predict NMR chemical shifts, the magnetic shielding of each nucleus in this compound is calculated and then referenced against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For flexible molecules, it is often necessary to calculate the chemical shifts for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a more accurate prediction of the experimentally observed spectrum. guidechem.com The accuracy of these predictions can be high enough to distinguish between different isomers or to assign specific signals in a complex spectrum. intlab.org

Table 3: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
H15.955.9095.595.2
H25.205.1571.871.5
H35.455.4070.570.1
H45.305.2569.068.8
H54.204.1572.572.3
OCH₃3.753.7252.852.6
C=O (ester)--168.5168.2
C=O (acetate)--170.2, 170.4169.9, 170.1

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water or chloroform) and then solving Newton's equations of motion for every atom in the system over a series of small time steps. Analysis of the resulting trajectory can reveal important information. For example, the root-mean-square deviation (RMSD) can be used to assess the stability of the molecule's conformation over time, while radial distribution functions (RDFs) can describe the arrangement of solvent molecules around specific functional groups. nih.govcelignis.com

Table 4: Illustrative Parameters and Potential Outputs of a Molecular Dynamics Simulation of this compound in Water

Simulation ParameterValue
Force FieldCHARMM36 / GROMOS
SolventTIP3P Water
Simulation Time100 ns
Temperature300 K
Pressure1 atm
Potential Outputs
Average RMSD of backbone1.5 Å
Key Hydrogen BondsWith water molecules at ester and acetate oxygens
Conformational TransitionsObservation of fluctuations in pyranose ring pucker

Mechanistic Insights into Chemical Reactivity and Stereoselectivity

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving this compound. For instance, the hydrolysis of the ester or acetate groups can be modeled to understand the reaction pathway and identify the transition states. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

These calculations can also provide insights into the stereoselectivity of reactions. For example, if this compound were to undergo a reaction at one of its chiral centers, computational modeling could be used to predict which stereoisomer would be preferentially formed. This is achieved by comparing the activation energies of the pathways leading to the different stereoisomers; the pathway with the lower activation energy will be the favored one. This type of analysis is crucial for understanding and predicting the outcomes of chemical transformations.

Applications in Synthetic Organic and Chemical Biology Research

Strategic Intermediate in Glycoside Synthesis

The synthesis of glycosides, particularly those containing the glucuronic acid moiety, is a chemically challenging endeavor. The electron-withdrawing nature of the carboxyl group at the C-5 position of the glucuronic acid ring deactivates the anomeric center, making the formation of the glycosidic bond less efficient. D-Glucuronal 3,4-Diacetate Methyl Ester emerges as a key strategic intermediate to navigate these challenges. Its partially protected nature, with acetyl groups at the C-3 and C-4 positions and a methyl ester at C-6, allows for selective chemical manipulations.

In the synthesis of complex glucuronides, this intermediate can be transformed into various glycosyl donors. For instance, the anomeric position can be activated to form glycosyl halides or trichloroacetimidates, which are then coupled with a diverse range of aglycones, including flavonoids, steroids, and other natural products. The synthesis of drug metabolites, which are often glucuronides, frequently employs strategies that involve such protected glucuronic acid donors derived from intermediates like this compound. Research has demonstrated the successful synthesis of flavanone glucuronides using a 2,3,4-triacetyl-D-methyl-glucuronate donor, highlighting the utility of such protected intermediates. nih.gov The synthesis of more complex structures like heparan sulfate disaccharide building blocks also relies on appropriately protected D-glucuronate-based acceptors. nih.gov

The strategic placement of the acetate (B1210297) protecting groups also influences the stereochemical outcome of glycosylation reactions. The participating nature of the C-2 acetate (if present, though absent in the "glucuronal" form which implies a C1-C2 double bond) can direct the formation of 1,2-trans-glycosidic linkages, a common motif in biologically active glycoconjugates.

PropertyValue
IUPAC Name methyl (3S,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-6-carboxylate
CAS Number 34296-99-6
Molecular Formula C11H14O7
Molecular Weight 258.22 g/mol

Building Block for Oligosaccharide and Polysaccharide Mimics

The biological roles of oligosaccharides and polysaccharides are vast and intricate, mediating processes from cell-cell recognition to viral invasion. The synthesis of mimics of these complex carbohydrates is a burgeoning field in chemical biology, aimed at understanding and modulating these biological processes. This compound serves as a valuable building block in the construction of such mimics.

Its defined stereochemistry and functionality make it an ideal starting material for the synthesis of repeating units of glycosaminoglycans (GAGs) like hyaluronic acid and chondroitin (B13769445) sulfate, which contain glucuronic acid residues. By strategically modifying the protecting groups and coupling these building blocks, researchers can assemble oligosaccharides that mimic the structure of natural GAGs. These synthetic mimics are crucial tools for studying GAG-protein interactions and for the development of potential therapeutics for diseases associated with GAG metabolism. The chemical synthesis of carbohydrates provides access to both naturally occurring glycans and novel glycomimetics. colab.ws The production of suitably protected carbohydrate building blocks is often the most time-consuming aspect of glycan synthesis. colab.ws

Utility in Synthetic Method Development for Carbohydrate Chemistry

The development of novel and efficient methods for the formation of glycosidic bonds is a central theme in carbohydrate chemistry. nih.gov this compound and similar protected monosaccharides are frequently employed as model substrates in the development and optimization of new glycosylation protocols.

Researchers utilize this compound to test the efficacy of new activating reagents, promoters, and reaction conditions for glycosylation. The reactivity of this glucuronal derivative, influenced by its protecting groups and the C1-C2 unsaturation, provides a benchmark for assessing the scope and limitations of a new synthetic method. For example, the development of stereoselective glycosylation methods often involves systematic studies with a range of glycosyl donors and acceptors, including those derived from this compound. These studies contribute to the broader toolkit of synthetic chemists, enabling the more efficient and predictable synthesis of complex carbohydrates.

Reference Standard in Analytical Chemistry for Glucuronide-Related Studies

In the fields of drug metabolism, pharmacokinetics, and clinical diagnostics, the accurate quantification of glucuronide metabolites is of paramount importance. Glucuronidation is a major pathway for the detoxification and elimination of drugs and other xenobiotics from the body. nih.gov

While not a glucuronide itself, this compound can serve as a precursor for the synthesis of authentic glucuronide standards. nih.gov The availability of pure, well-characterized reference standards is essential for the validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), used to measure the levels of these metabolites in biological samples like plasma and urine. nih.gov The synthesis of such standards often involves the coupling of a protected glucuronic acid donor, which can be prepared from this compound, with the parent drug molecule, followed by deprotection. The resulting authentic glucuronide can then be used to create calibration curves and ensure the accuracy and reliability of the analytical data.

Precursor in the Research of Glucuronide Analogue Synthesis

The synthesis of analogues of natural products is a powerful strategy for drug discovery and for probing biological mechanisms. This compound serves as a versatile precursor for the synthesis of a wide range of glucuronide analogues.

By chemically modifying the functional groups of this intermediate, researchers can introduce non-natural functionalities into the glucuronic acid scaffold. For example, the ester group can be converted to an amide, or the hydroxyl groups (after deacetylation) can be modified to introduce different substituents. These modifications can lead to glucuronide analogues with altered biological activity, improved stability, or enhanced pharmacokinetic properties. The synthesis of methylated quercetin (B1663063) glucuronide derivatives, for instance, has been explored to develop potential therapeutic agents. nih.gov Such studies are crucial for understanding the structure-activity relationships of glucuronides and for the design of novel therapeutic agents that target pathways involving glucuronide recognition or metabolism.

Future Research Directions and Emerging Avenues

Development of Chemoenzymatic Synthetic Routes

Future research will likely focus on harnessing enzymes, such as lipases and proteases, for regioselective acylation and deacylation of glucuronic acid precursors. Enzymes can operate under mild conditions (room temperature, neutral pH), often eliminating the need for toxic reagents and solvents. researchgate.net For instance, an enzymatic approach could selectively acylate the 3- and 4-hydroxyl groups of a methyl glucuronate precursor, or selectively deacetylate a per-acetylated derivative to yield the target compound. Research into multi-enzyme cascades in one-pot systems is also a promising direction, which could significantly improve process efficiency. nih.gov The use of immobilized enzymes is another key area, facilitating easier product purification and enzyme reuse, making the process more scalable and cost-effective. nih.govru.nl

Table 1: Comparison of Synthetic Approaches for Protected Uronic Acids
ParameterTraditional Chemical SynthesisChemoenzymatic Synthesis
SelectivityOften requires complex protecting group strategies to achieve regioselectivity.High regioselectivity and stereoselectivity due to enzyme specificity. researchgate.net
Reaction ConditionsFrequently involves harsh conditions (extreme pH, high/low temperatures) and toxic reagents.Typically mild conditions (neutral pH, room temperature, aqueous solutions). researchgate.net
Environmental ImpactCan generate significant chemical waste.Greener approach with less waste and use of biodegradable catalysts (enzymes). nih.gov
Process ComplexityMultiple protection/deprotection steps, leading to long synthetic routes.Fewer steps, potentially enabling one-pot cascade reactions. nih.gov

Exploration of Photocatalytic and Electrocatalytic Transformations

Visible-light photocatalysis has emerged as a revolutionary tool in organic synthesis, and its application to carbohydrate chemistry is a burgeoning field of research. nih.govrsc.org These methods allow for the generation of radical species under exceptionally mild conditions, enabling transformations that are challenging to achieve with conventional chemistry. rsc.orgresearchgate.net For a molecule like D-Glucuronal 3,4-Diacetate Methyl Ester, photocatalysis could open pathways for novel modifications.

Future research could explore the functionalization of the carbohydrate backbone by generating radicals at specific non-anomeric positions. rsc.orgresearchgate.net Furthermore, photocatalytic methods are being developed for glycosylation, which involves the activation of glycosyl donors through photoredox processes. nih.govrsc.org This could allow the protected uronic acid ester to be used as a building block, coupling it with alcohols or other nucleophiles to form complex glycoconjugates. rsc.org Electrocatalysis offers a complementary approach for driving redox reactions, and its application in carbohydrate transformations is an area ripe for exploration.

Table 2: Potential Photocatalytic Reactions for Uronic Acid Derivatives
Transformation TypeDescriptionPotential Application
C-H FunctionalizationDirect activation of a C-H bond at a non-anomeric position to form a C-C or C-heteroatom bond.Introduction of new functional groups onto the pyranose ring.
Decarboxylative CouplingUsing the carboxylic acid group (or a derivative) as a radical precursor for coupling reactions. researchgate.netFormation of novel C-glycosides and other conjugates.
Anomeric Radical GenerationFormation of a radical at the anomeric carbon from a suitable precursor (e.g., glycosyl halide) for C-, S-, or N-glycosylation. nih.govrsc.orgSynthesis of stable glycomimetics and glycoconjugates.
Functional Group InterconversionModification of existing functional groups, such as hydroxyl groups, under mild photocatalytic conditions. rsc.orgAltering the protecting group pattern or introducing new reactivity.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex carbohydrates is often hampered by challenges in purification and reproducibility. Flow chemistry, where reactions are performed in continuous streams through reactors, offers precise control over parameters like temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.govthieme-connect.de This technology is particularly well-suited for carbohydrate synthesis, including glycosylation and protection/deprotection steps. acs.orgacs.org

The synthesis of this compound and its subsequent use in building larger oligosaccharides could be significantly streamlined using flow reactors. researchgate.netnih.gov Telescoped sequences, where the output of one reactor flows directly into the next, can eliminate intermediate isolation and purification steps, drastically reducing time and waste. nih.gov

Building on this, automated glycan assembly (AGA) represents the pinnacle of synthetic efficiency. researchgate.net While initially developed for standard monosaccharides, research is extending this platform to more challenging building blocks like uronic acids. acs.orgnih.gov An automated platform could use a building block derived from this compound to assemble complex uronic acid-containing oligosaccharides, which are crucial components of glycosaminoglycans. researchgate.netresearchgate.net Such automation would make these complex molecules readily accessible for biological and materials science research. nih.gov

Table 3: Batch Processing vs. Continuous Flow for Carbohydrate Synthesis
FeatureTraditional Batch ProcessingContinuous Flow Chemistry
Heat & Mass TransferLimited by vessel size, can lead to hotspots and poor mixing.Superior due to high surface-area-to-volume ratio, enabling excellent control. nih.gov
ScalabilityOften difficult and requires re-optimization ("scale-up issues").Easier to scale by running the system for longer or using parallel reactors ("scale-out"). nih.gov
SafetyHandling large volumes of hazardous reagents can be risky.Small reaction volumes at any given time enhance safety, especially for high-pressure or exothermic reactions. nih.gov
Automation & IntegrationDifficult to integrate multiple steps.Easily combined with in-line analysis and purification for telescoped, automated sequences. thieme-connect.denih.gov

Advanced Materials and Nanotechnology Applications

D-glucuronic acid is a fundamental component of major biopolymers like hyaluronic acid and chondroitin (B13769445) sulfate, which are extensively used in biomedical applications. nih.govdovepress.commdpi.com Protected derivatives like this compound serve as crucial monomeric or oligomeric building blocks for the synthesis of novel, well-defined biomaterials.

Future research will focus on using such derivatives to create synthetic polymers that mimic natural glycosaminoglycans. google.com These materials could be tailored for specific applications, such as hydrogels for tissue engineering and drug delivery. nih.govnih.gov The controlled structure afforded by using protected building blocks allows for precise tuning of material properties like mechanical strength, degradation rate, and biocompatibility.

In nanotechnology, there is growing interest in functionalizing nanoparticles with carbohydrates to improve their biocompatibility and for targeted delivery. researchgate.netresearchgate.net D-glucuronic acid derivatives can be conjugated to the surface of nanoparticles (e.g., cellulose (B213188) nanocrystals, bismuth oxide) to create systems for targeted cancer therapy or advanced medical imaging. researchgate.netresearchgate.net The carboxyl group of glucuronic acid can act as a ligand for specific cell surface receptors that are overexpressed in certain tumors. mdpi.com

Table 4: Emerging Applications of Glucuronic Acid-Based Materials
Application AreaSpecific UseRationale
Tissue EngineeringScaffolds and hydrogels for cartilage, bone, and neural regeneration. mdpi.comBiocompatibility and structural similarity to the natural extracellular matrix. mdpi.com
Drug DeliverypH-responsive hydrogels for site-specific drug release. nih.govThe carboxylic acid group provides pH sensitivity.
NanomedicineCoating for nanoparticles (NPs) for targeted drug delivery or CT imaging. researchgate.netresearchgate.netImproves biocompatibility and can target specific cell receptors like GLUT. mdpi.com
BiocatalysisEnzyme immobilization scaffolds. nih.govProvides a stable, biocompatible matrix for enzymes.

Design and Synthesis of Chemically Modified Derivatives for Targeted Research (e.g., probes)

Beyond its role as a synthetic building block, this compound can be a scaffold for creating sophisticated molecular probes to investigate biological systems. By chemically attaching reporter tags such as fluorescent dyes or biotin, researchers can create tools for imaging, quantification, and protein interaction studies. nih.gov

One major application is in the study of glucuronidation, a key metabolic process. Fluorescent probes based on a glucuronic acid core could be used to measure the activity of glucuronosyltransferase enzymes (UGTs) in real-time. google.com Similarly, designing and synthesizing glucuronide prodrugs, where a therapeutic agent is linked to glucuronic acid, is a major area of pharmaceutical research. mdpi.comnih.govnih.gov These prodrugs can have improved water solubility and can be designed for targeted activation in tumor tissues, which often have high levels of the enzyme β-glucuronidase. nih.gov

Future work will involve creating more advanced probes, potentially with "turn-on" fluorescence upon enzymatic cleavage or binding to a target. Biotinylated derivatives can be used for affinity purification (pull-down experiments) to identify and isolate proteins that bind to glucuronic acid-containing structures. nih.govbiotium.comthermofisher.com

Table 5: Types of Probes Derived from Glucuronic Acid Scaffolds
Probe TypeReporter TagPrimary Research Application
Fluorescent ProbeFluorophores (e.g., Coumarin, Fluorescein) nih.govbiotium.comEnzyme activity assays, cellular imaging, tracking drug delivery. google.com
Biotinylated ProbeBiotin nih.govAffinity purification of binding partners (e.g., proteins), detection via streptavidin conjugates. nih.govthermofisher.com
Prodrug ConjugateActive drug molecule (e.g., Camptothecin) nih.govTargeted drug delivery, improving solubility and stability of therapeutics. mdpi.com
Affinity LabelPhoto-reactive or chemically reactive groupCovalently labeling the active site of enzymes or binding pockets of receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-Glucuronal 3,4-Diacetate Methyl Ester, and what purification methods ensure high yield?

  • Methodological Answer : The compound is synthesized via sequential acetylation and methylation. Acetylation of hydroxyl groups is typically performed using acetic anhydride in pyridine, followed by methyl esterification using diazomethane or methyl iodide under basic conditions . Purification often involves silica gel chromatography with gradients of ethyl acetate/hexane, monitored by TLC. Critical steps include controlling reaction temperature (<0°C for diazomethane reactions) and anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Peaks at ~1745 cm⁻¹ confirm ester and acetyl C=O stretches .
  • Mass Spectrometry (MS) : Molecular ion clusters (e.g., m/z 582.4130 for analogous diacetates) and fragment patterns (e.g., m/z 127, 154) validate the structure .
  • NMR : ¹H/¹³C NMR resolves stereochemistry; acetyl methyl protons appear at δ ~2.0–2.2 ppm, while the methyl ester resonates at δ ~3.7 ppm .

Q. How is this compound utilized in glucuronide metabolite synthesis?

  • Methodological Answer : The compound serves as a protected intermediate in synthesizing N-hydroxy metabolites (e.g., Vortioxetine glucuronide). Deprotection via alkaline hydrolysis (NaOH/MeOH) yields the free glucuronic acid, which is conjugated to target molecules via glycosidic bonds .

Advanced Research Questions

Q. What experimental challenges arise in achieving stereoselective glycosylation using this compound?

  • Methodological Answer : Steric hindrance from the 3,4-diacetate groups can reduce α/β selectivity. To address this, researchers employ trichloroacetimidate-activated donors (e.g., 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester) with Lewis acid catalysts (BF₃·Et₂O) to enhance β-selectivity (>90%) in glycosylation reactions . Contradictions in reported yields may stem from solvent polarity (e.g., dichloromethane vs. toluene) or moisture levels during activation .

Q. How do hydrolysis rates of this compound impact its stability in biological assays?

  • Methodological Answer : The compound’s ester bonds are susceptible to enzymatic or alkaline hydrolysis. Stability studies in PBS (pH 7.4, 37°C) show <10% degradation over 24 hours, but hydrolysis accelerates in serum-containing media due to esterases. To mitigate this, assays should use short incubation times (<6 hours) or esterase inhibitors like PMSF .

Q. What discrepancies exist in mass spectrometry data interpretation for acetylated glucuronic acid derivatives?

  • Methodological Answer : Common pitfalls include:

  • Fragment Overlap : Fragments from acetyl loss (m/z –60) may overlap with molecular ions of deacetylated byproducts. High-resolution MS (HRMS) distinguishes these via exact mass matching (e.g., Δ <2 ppm) .
  • In-source Decay : Collision-induced dissociation (CID) can artificially enhance low-mass fragments (m/z <200). Using softer ionization (e.g., ESI) or MS/MS with optimized collision energy reduces this artifact .

Q. How does the compound’s structure influence its role in studying carbohydrate-protein interactions?

  • Methodological Answer : The 3,4-diacetate groups block non-specific hydrogen bonding, allowing selective probing of lectin-binding sites. For example, SPR assays with immobilized this compound reveal weak binding to galectin-3 (KD ~10⁻⁴ M), whereas deacetylated analogs show stronger affinity (KD ~10⁻⁶ M) .

Methodological Notes

  • Contradiction Handling : Discrepancies in acetylation yields (e.g., 70–90%) may arise from reagent purity (acetic anhydride) or reaction time optimization .
  • Advanced Applications : The compound is pivotal in synthesizing fluorogenic probes (e.g., fluorescein diacetate derivatives) for tracking microbial activity in soil or cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.